Product packaging for (2-nitroethenyl)cyclobutane(Cat. No.:CAS No. 2103322-37-6)

(2-nitroethenyl)cyclobutane

Cat. No.: B6155924
CAS No.: 2103322-37-6
M. Wt: 127.1
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Description

(2-nitroethenyl)cyclobutane is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.1. The purity is usually 95.
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Properties

CAS No.

2103322-37-6

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

Significance of Cyclobutane Containing Scaffolds in Organic Synthesis

Cyclobutane (B1203170) rings, four-membered carbocycles, are not merely structural curiosities; they are integral components of numerous biologically active natural products and serve as versatile intermediates in chemical synthesis. youtube.comnih.govrsc.org The inherent ring strain of approximately 26 kcal/mol in the cyclobutane framework makes its formation challenging, yet this very strain renders it a highly useful synthetic tool. researchgate.net The controlled release of this strain can drive a variety of chemical transformations, allowing for the construction of more complex molecular skeletons.

The rigid, three-dimensional nature of the cyclobutane scaffold provides a fixed orientation for substituents, which is a valuable attribute in drug design and the synthesis of stereochemically complex molecules. researchgate.netmsu.edu This has led to the incorporation of cyclobutane motifs into a range of pharmaceuticals and other bioactive compounds. nih.gov Consequently, the development of new and efficient methods for the stereocontrolled synthesis of substituted cyclobutanes remains an active area of research in organic chemistry. rsc.orgchemspider.com

Overview of Nitroalkenes As Versatile Synthetic Intermediates

Nitroalkenes, also known as nitroolefins, are a class of organic compounds characterized by a nitro group conjugated with a carbon-carbon double bond. This arrangement results in a highly activated and electron-deficient alkene, making them exceptionally versatile intermediates in organic synthesis. wikipedia.orgbldpharm.com The powerful electron-withdrawing nature of the nitro group polarizes the double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This inherent reactivity makes nitroalkenes valuable precursors for the synthesis of a diverse array of functional groups and molecular frameworks. chemspider.comwikipedia.org They readily participate in a variety of transformations, including Michael additions, cycloaddition reactions, and reductions, providing access to complex molecules such as amino alcohols, α-nitro ketones, and various heterocyclic and carbocyclic systems. The nitro group itself can be further transformed into other functional groups, adding to the synthetic utility of these intermediates.

Unique Chemical Features and Research Focus of 2 Nitroethenyl Cyclobutane

(2-nitroethenyl)cyclobutane, with the CAS number 1036931-20-0 for its (E)-isomer, combines the distinct chemical characteristics of both the cyclobutane (B1203170) ring and the nitroalkene functional group. organicreactions.org This unique combination presents a compelling target for synthetic chemists. The rigid cyclobutane moiety acts as a structural anchor, influencing the stereochemical outcome of reactions, while the nitroalkene provides a site of high reactivity for carbon-carbon and carbon-heteroatom bond formation.

The primary research focus on a compound like this compound would logically center on its synthesis and its application as a building block in the construction of more complex molecules. The most probable synthetic route involves a Henry reaction between cyclobutanecarboxaldehyde (B128957) and nitromethane (B149229) to form 1-(cyclobutyl)-2-nitroethanol, followed by dehydration to yield the target nitroalkene.

Once synthesized, this compound is poised to be a valuable substrate for a variety of chemical transformations. Its electron-deficient double bond makes it an excellent Michael acceptor for conjugate additions and a reactive dienophile in Diels-Alder [4+2] cycloadditions. It can also participate in other pericyclic reactions such as [2+2] and [3+2] cycloadditions, opening avenues to a wide range of substituted cyclobutane and heterocyclic structures. chemspider.comacs.org

Historical Context of Relevant 2+2 Cycloaddition Reactions and Michael Additions to Nitroalkenes

Direct Synthesis via [2+2] Cycloaddition Strategies

The [2+2] cycloaddition is a powerful and atom-economical reaction for the construction of cyclobutane rings. This section delves into various facets of this strategy, highlighting modern advancements that allow for greater control over reaction outcomes.

Photochemical [2+2] Cycloaddition Approaches to Cyclobutane Rings

Photochemical [2+2] cycloadditions represent a classic and effective method for synthesizing cyclobutane derivatives. researchgate.net These reactions involve the excitation of an alkene to a triplet state, which then undergoes a stepwise addition to another alkene, forming a 1,4-diradical intermediate that subsequently cyclizes to the cyclobutane product. rsc.org The use of visible light in conjunction with photosensitizers has made these reactions more accessible and sustainable. nih.govresearchgate.net

Achieving stereocontrol in photochemical [2+2] cycloadditions has been a significant area of research. The development of chiral catalysts and auxiliaries has enabled highly diastereoselective and enantioselective transformations. researchgate.nettum.de

Chiral Brønsted acids, for instance, have been shown to promote highly selective visible-light-induced photocycloadditions. nih.gov This approach has been successfully applied to the synthesis of various natural products containing cyclobutane rings with excellent enantioselectivity. nih.gov Similarly, chiral Lewis acids, such as chiral oxazaborolidines, can catalyze the enantioselective ortho photocycloaddition of olefins to phenanthrene-9-carboxaldehydes. researchgate.net Dual catalytic systems, combining an achiral photosensitizer with a chiral catalyst, have also emerged as a powerful strategy for enantioselective photochemical reactions. researchgate.net

Recent studies have also demonstrated the use of quantum dots as photocatalysts for [2+2] cycloadditions, achieving exceptional and tunable diastereoselectivity and regioselectivity. nih.govchemrxiv.org By inducing the self-assembly of substrate molecules on the quantum dot surface, researchers have been able to access previously disfavored syn-cyclobutane products with high selectivity. nih.govchemrxiv.org

Table 1: Examples of Diastereoselective and Enantioselective Photochemical [2+2] Cycloadditions

Catalyst/MethodReactantsProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Chiral Brønsted AcidImidazolyl ketone and piperonalCycloadduct>20:199% nih.gov
Chiral Terbium(III) Complex2-Alkenoyl pyridines and various alkenesEnantioenriched cyclobutanes>19:192% researchgate.net
Chiral Oxazaborolidine Lewis AcidPhenanthrene-9-carboxaldehydes and olefinsCyclobutane derivatives-82-98% researchgate.net
Quantum Dots4-Vinylbenzoic acid derivativessyn-Head-to-tail cyclobutaneup to 98%- nih.govchemrxiv.org

This table is for illustrative purposes and may not be exhaustive.

Computational and experimental studies have provided insights into the behavior of these diradical intermediates. For example, in the cycloaddition of allenes with alkenes, the diradical intermediates can undergo internal rotation and cleavage reactions that compete with the desired ring closure. csic.es The relative rates of these competing pathways influence the product distribution. The substitution pattern on the allene (B1206475) and alkene can significantly affect the stability and reactivity of the diradical intermediates. nih.gov

In the context of photocatalysis, understanding the energy transfer process is key. For instance, in reactions sensitized by thioxanthone, energy transfer from the excited triplet state of the sensitizer (B1316253) to the maleimide (B117702) leads to the formation of a triplet maleimide, which then reacts with an alkene to form the diradical intermediate. acs.org

Organocatalytic and Transition Metal-Catalyzed [2+2] Annulations Involving Nitroalkenes

In addition to photochemical methods, organocatalytic and transition metal-catalyzed [2+2] annulations have emerged as powerful strategies for the synthesis of cyclobutanes, particularly those derived from nitroalkenes. tum.de Nitroalkenes are versatile building blocks due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for various transformations. researchgate.net

Transition metal catalysis, particularly with rhodium, has been employed for the annulation of N-methoxyamides and nitroalkenes to produce 4-substituted isoquinolones and 2-pyridones. nih.gov These reactions proceed with broad scope for both the nitroalkene and the C-H bond substrate. nih.gov

A notable organocatalytic approach to cyclobutane synthesis is the Michael-Michael cascade reaction. This strategy involves the sequential conjugate addition of a nucleophile to two different Michael acceptors, leading to the formation of a cyclobutane ring. When nitroalkenes are used as one of the Michael acceptors, this method provides a direct route to nitro-functionalized cyclobutanes.

The first regioselective, diastereoselective, and enantioselective organocatalyzed Michael-Michael cascade of vinylogous ketone enolates and nitroalkenes has been achieved using a chiral squaramide catalyst. acs.orgnih.gov This reaction yields fully substituted cyclobutanes with four contiguous stereocenters, including a quaternary center, in good yields and with high diastereomeric ratios and enantioselectivities. acs.orgnih.gov The success of this reaction is dependent on the choice of both the catalyst and the substituents on the substrates. acs.orgnih.gov

Enamine catalysis is a cornerstone of organocatalysis and has been successfully applied to the synthesis of cyclobutanes from nitroalkenes. nih.govacs.org In this approach, a chiral secondary amine catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then adds to a nitroalkene in a [2+2] cycloaddition fashion to afford a cyclobutane product. nih.govacs.org

NMR and computational studies have shown that the addition of aldehyde enamines to nitroalkenes consistently produces cyclobutane intermediates. nih.govacs.org The stability and subsequent ring-opening of these cyclobutanes can be influenced by factors such as temperature, solvent polarity, and the presence of water, ultimately leading to the formation of 4-nitrobutanal (B14455207) derivatives. nih.govacs.org The stereochemical outcome of these reactions can be rationalized by considering the approach of the nitroalkene to the enamine and the stability of the resulting intermediates. nih.govacs.org

The use of specific catalysts, such as diphenylprolinol silyl (B83357) ether, has been shown to be effective in these transformations. ethz.ch The presence of acid co-catalysts can also play a crucial role, influencing both the rate of enamine formation and the subsequent steps of the catalytic cycle. ethz.ch

Stereocontrolled Approaches (e.g., Regio-, Diastereo-, and Enantioselectivity)

The spatial arrangement of substituents on the cyclobutane core is critical for its application in areas like natural product synthesis and medicinal chemistry. chemistryviews.org Consequently, the development of stereocontrolled methods to access specific isomers of this compound is of paramount importance.

Regioselectivity in the context of forming the this compound skeleton often pertains to cycloaddition reactions where the orientation of the reacting partners dictates the final connectivity of the atoms. For instance, in a [2+2] cycloaddition between a cyclobutene (B1205218) precursor and a nitroalkene, the regiochemistry of the addition is a key consideration. kib.ac.cn While direct studies on the regioselective synthesis of this compound are not extensively detailed in the provided results, the principles of regioselective synthesis of other substituted cyclobutanes, such as those achieved via radical annulation cyclization or transition-metal-catalyzed cycloadditions, provide a conceptual framework. rsc.orgresearchgate.net For example, the use of directing groups or specific catalysts can favor the formation of one regioisomer over another. beilstein-journals.org

Enantioselectivity , the formation of one enantiomer in excess of the other, is a crucial aspect of modern organic synthesis. Chiral catalysts, auxiliaries, or reagents are typically employed to achieve enantiocontrol. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives. mdpi.comresearchgate.net For instance, visible-light-induced asymmetric [2+2] cycloadditions of alkenes, sometimes without the need for directing groups, have been developed to produce chiral cyclobutanes. chemistryviews.org Another approach involves the use of chiral thiourea (B124793) catalysts in [2+2] cycloaddition reactions to generate enantiomerically enriched cyclobutane products. nih.gov While specific examples for the enantioselective synthesis of this compound are scarce in the provided results, the successful enantioselective synthesis of related nitrocyclopropanes through oxidative cyclization of Michael adducts of nitroolefins suggests that similar strategies could be applicable. researchgate.net

Other Cycloaddition Variants for Constructing the this compound Core

Beyond the classic [2+2] photocycloaddition, several other cycloaddition strategies can be envisioned for the construction of the this compound framework. These variants often offer alternative pathways with different substrate scopes and selectivities.

The [2+2] cycloaddition remains a cornerstone for cyclobutane synthesis. kib.ac.cnnih.govnih.gov Advances in this area include the use of photocatalysis, which allows for the heterodimerization of dissimilar acyclic enones to produce unsymmetrical cyclobutanes with excellent diastereoselectivity. organic-chemistry.org Furthermore, visible-light-induced [2+2] cycloadditions catalyzed by ruthenium complexes have proven effective for various aryl enones. organic-chemistry.org The addition of olefinic substrates to allenes is another efficient method for forming cyclobutane adducts. nih.gov The development of catalytic enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives, using earth-abundant metals like cobalt, has significantly broadened the scope of accessible chiral cyclobutenes, which can be precursors to cyclobutanes. nih.gov

While not a direct cycloaddition to form the four-membered ring, the use of donor-acceptor cyclobutanes in formal [4+2] cycloadditions with nitriles, promoted by Lewis acids, provides a route to functionalized piperidines. researchgate.net This highlights the versatility of cyclobutane derivatives as building blocks in more complex transformations.

Indirect Synthesis Routes and Functional Group Interconversions

In cases where direct synthesis of this compound is challenging, indirect routes involving the modification of pre-existing cyclobutane cores or the rearrangement of other carbocyclic systems offer viable alternatives.

Derivatization of Cyclobutane Precursors to Introduce the Nitroethenyl Moiety

This approach involves the synthesis of a functionalized cyclobutane that can be subsequently converted to the desired this compound. A plausible strategy would be the synthesis of a cyclobutanecarboxaldehyde (B128957), which could then undergo a Henry reaction (nitroaldol reaction) with nitromethane (B149229), followed by dehydration to yield the nitroethenyl group. The synthesis of cyclobutanecarboxaldehyde itself can be achieved through various methods. For example, radical additions to the strained σ-bond of bicyclobutyl-boronate complexes can lead to 1,3-disubstituted cyclobutyl boronic esters, which are versatile intermediates. nih.gov

Another potential precursor is a cyclobutane-containing ketone, or cyclobutanone. These can be synthesized through various methods, including [2+2] cycloadditions. nih.govmdpi.com The α-functionalization of cyclobutanones is a well-established field, offering routes to introduce the necessary carbon chain for subsequent conversion to the nitroethenyl group. mdpi.comresearchgate.net

Synthesis through Ring Expansion or Contraction from Related Carbocycles

Ring expansion and contraction reactions provide powerful methods for accessing strained ring systems like cyclobutanes. nih.govntu.ac.uk

Ring Expansion: The synthesis of cyclobutane derivatives through the ring expansion of cyclopropanes is a known strategy. nih.gov For instance, organocatalyzed enantioselective fluorination-induced Wagner-Meerwein rearrangement of allylic cyclobutanols can lead to ring-enlarged products. nih.gov While direct application to this compound is not reported, the principle of expanding a smaller ring to a four-membered ring is established. Free radical ring expansion of fused cyclobutanones has also been reported as a strategy. acs.org

Ring Contraction: More relevant to cyclobutane synthesis is the contraction of five-membered rings. A notable example is the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines. chemistryviews.orgacs.org This method involves the reaction of polysubstituted pyrrolidine (B122466) derivatives with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate, proceeding through a proposed 1,4-biradical intermediate. chemistryviews.orgacs.orgnih.gov This reaction has been shown to be stereospecific, preserving the stereochemistry of the starting pyrrolidine. acs.orgnih.gov The Wolff rearrangement is another classic ring contraction method used to construct four-membered carbocycles. ntu.ac.uk

Optimization of Reaction Conditions and Catalyst Development

The efficiency and selectivity of synthetic transformations leading to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst is crucial for achieving desired outcomes.

Solvent Effects and Temperature Control in Stereoselective Synthesis

The choice of solvent can have a profound impact on the stereoselectivity of a reaction. rsc.orgdiva-portal.org Solvents can influence the stability of transition states and intermediates, thereby altering the energy difference between diastereomeric or enantiomeric pathways. For example, in the stereoselective synthesis of thioglycosides, the solvent was found to have a significant effect on the outcome. diva-portal.org In the context of the Michael addition of aldehydes to nitroalkenes, which can involve cyclobutane intermediates, changing the solvent from THF to the less coordinating toluene (B28343) was found to improve the E/Z selectivity of the product. rug.nl

Temperature is another critical parameter that can be used to control selectivity. libguides.com Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy. For instance, in a study on the synthesis of ketamine derivatives, nucleophilic substitution was favored at lower temperatures, while a Favorskii rearrangement predominated at higher temperatures. rsc.org In the ring contraction of pyrrolidines to cyclobutanes, a decrease in temperature from 80 °C to 20 °C resulted in a change in the product yield. nih.gov

The following table summarizes the effect of reaction conditions on the stereoselective synthesis of cyclobutane derivatives based on the provided search results.

Role of Acid Additives in Catalytic Cycles

In the synthesis of nitroalkenes, particularly through organocatalyzed reactions like the Michael addition of aldehydes to nitroalkenes, acid additives play a crucial and multifaceted role. ethz.ch While the synthesis of this compound can be achieved via a Henry reaction between cyclobutanecarboxaldehyde and nitromethane followed by dehydration, understanding the catalytic cycles in related formations provides insight into optimizing this process. wikipedia.orgorganic-chemistry.org Amine-catalyzed conjugate additions are significantly accelerated by the presence of an acid co-catalyst. mdpi.com

The primary functions of acid additives in these catalytic cycles are twofold:

Protonation of the Nitronate Intermediate : After the nucleophilic attack of the enamine on the nitroalkene (or the nitronate on the aldehyde in a Henry reaction), a zwitterionic intermediate containing a nitronate anion is formed. The acid additive protonates this nitronate anion. ethz.ch This step is critical as it prevents the reverse reaction and blocks the formation of potential byproducts. mdpi.com The resulting iminium ion is then hydrolyzed to yield the final product. ethz.ch

The effectiveness of the acid additive is often correlated with its pKa value. A systematic screening of various acids in the Michael addition of propanal to β-nitrostyrene, a model reaction, revealed that acids with pKa values in the range of 6-8 are often optimal. ethz.ch Very strong acids (pKa < 3.0) can inhibit the reaction, likely by protonating the amine catalyst and rendering it inactive. In contrast, very weak acids may not be effective enough to significantly promote the catalytic cycle. ethz.ch

In situ NMR studies have revealed that the catalytic cycle can be more complex than initially thought, sometimes involving the formation of an amino-nitro-cyclobutane intermediate as an off-cycle reservoir. ethz.ch The acid additive can influence the equilibrium between the intermediates in the cycle, channeling the reaction towards the desired product. ethz.ch For instance, the addition of 4-nitrophenol (B140041) was found to be highly effective, allowing for a reduction in catalyst loading to as low as 1 mol% while achieving excellent yields and selectivities in minutes. ethz.ch

Table 1: Effect of Acid Additives on a Model Organocatalyzed Michael Addition Reaction

This table illustrates the impact of various acid additives on the reaction of propanal and trans-β-nitrostyrene catalyzed by diphenylprolinol silyl ether. The data shows a clear correlation between the acid's pKa and the reaction's efficiency.

EntryAcid AdditivepKaTime (h)Yield (%)Diastereomeric Ratio (syn/anti)
1Trichloroacetic acid0.70241577:23
2Dichloroacetic acid1.48244080:20
3Chloroacetic acid2.85246584:16
4Benzoic acid4.2059591:9
5Acetic acid4.7539892:8
64-Nitrophenol7.150.259995:5
7Phenol9.9559490:10
8None-69289:11

Data adapted from a mechanistic investigation of the amine-catalyzed Michael addition. ethz.ch

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on developing more environmentally benign and efficient methodologies, primarily by improving upon the classical Henry (nitroaldol) reaction. researchgate.netrsc.org Traditional methods often require stoichiometric amounts of base, harsh reaction conditions, and the use of volatile organic compounds (VOCs) as solvents, leading to significant waste generation. rsc.org

Modern, greener approaches to nitroalkene synthesis, which are directly applicable to preparing this compound from cyclobutanecarboxaldehyde and nitromethane, emphasize several key principles:

Use of Greener Solvents : Research has explored replacing traditional organic solvents with more sustainable alternatives. Aqueous media have been successfully used for the Henry reaction, representing a significant improvement in environmental impact. organic-chemistry.org Other alternatives include the use of cyclopentyl methyl ether (CPME), an emerging green solvent, or performing the reaction under solvent-free conditions. rsc.orgrsc.org

Atom Economy : The Henry reaction itself is an addition reaction and thus has high atom economy. Subsequent dehydration to the nitroalkene releases only a molecule of water. Green methodologies aim to preserve this efficiency by minimizing side reactions and waste from reagents or solvents.

Energy Efficiency : Many green synthetic protocols for nitroalkenes aim to be performed at room temperature, reducing the energy consumption associated with heating or cooling. rsc.org Microwave-assisted synthesis has also been explored as an energy-efficient method to accelerate reactions. researchgate.net

Use of Renewable Feedstocks and Biocatalysis : While the starting materials for this compound are not typically derived from renewable feedstocks, the use of biocatalysts represents a significant green advancement. Enzymes such as hydroxynitrile lyases have been shown to catalyze the formation of β-nitro alcohols with high enantioselectivity under mild conditions. wikipedia.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Nitroalkene Synthesis

This table contrasts a conventional approach to the Henry reaction with potential green alternatives applicable to the synthesis of this compound.

FeatureTraditional MethodGreen Chemistry Approach
Catalyst/Reagent Stoichiometric base (e.g., NaOH, Et₃N)Catalytic amount of a solid-supported base, organocatalyst, or enzyme. researchgate.netrsc.org
Solvent Volatile Organic Solvents (e.g., THF, CH₂Cl₂)Water, cyclopentyl methyl ether (CPME), or solvent-free conditions. rsc.orgrsc.org
Temperature Often requires heating or coolingOften proceeds at room temperature. rsc.org
Work-up Aqueous work-up, extraction, chromatographySimple filtration of the catalyst, evaporation of solvent. rsc.org
Byproducts Salts from base neutralization, polymersMinimal byproducts, mainly water.
E-Factor HighLow

Reactivity of the Nitroethenyl Moiety

The nitroethenyl group is a classic Michael acceptor, characterized by an electrophilic β-carbon atom that readily reacts with a wide range of nucleophiles. Furthermore, the double bond can participate as a 2π component in various cycloaddition reactions. The nitro group itself is also amenable to reduction, providing a pathway to valuable amine functionalities.

The conjugate addition, or Michael reaction, is a cornerstone of the reactivity of nitroalkenes like this compound. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing effect of the nitro group polarizes the π-system, making the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org The general mechanism involves the attack of a nucleophile at the β-carbon, forming a resonance-stabilized nitronate anion intermediate, which is subsequently protonated to yield the final adduct. libretexts.orglibretexts.org

This compound is expected to react with a diverse array of nucleophiles in a conjugate addition fashion, analogous to other 2-alkyl-substituted nitroethenes.

Organometallic Reagents: Soft organometallic nucleophiles, particularly organocuprates (Gilman reagents), are well-known for their high propensity for 1,4-conjugate addition to α,β-unsaturated systems, including nitroalkenes. libretexts.org The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate, would introduce an alkyl group at the β-position, yielding a 1-cyclobutyl-1-alkyl-2-nitroethane derivative. In contrast, harder organometallic reagents like organolithium or Grignard reagents may lead to a mixture of 1,2- and 1,4-addition products, with the 1,2-addition (attack at the nitrogen-bearing carbon) being less common for nitroalkenes compared to α,β-unsaturated carbonyls. libretexts.orglibretexts.org

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles for conjugate addition to nitroalkenes. libretexts.orglibretexts.org The reaction of this compound with an amine, such as pyrrolidine or aniline, would result in the formation of a β-amino-nitroalkane, specifically a 1-cyclobutyl-2-nitro-1-(substituted-amino)ethane. This reaction is often reversible when using weak base nucleophiles. libretexts.org Imidazoles and other azoles have also been shown to act as effective N-nucleophiles in Michael additions to cyclobutene systems, suggesting similar reactivity with this compound. researchgate.net

Sulfur Nucleophiles: Thiols are excellent soft nucleophiles that readily undergo conjugate addition to nitroalkenes, a reaction known as the sulfa-Michael addition. rsc.org The addition of a thiol, such as thiophenol, to this compound would proceed efficiently, likely catalyzed by a mild base, to afford the corresponding 1-cyclobutyl-2-nitro-1-(phenylthio)ethane. These reactions are known to be highly efficient, often providing quantitative yields. rsc.org

Oxygen Nucleophiles: Alcohols and water can also serve as nucleophiles in Michael additions to nitroalkenes, though they are generally less reactive than nitrogen or sulfur nucleophiles and may require stronger basic conditions for the deprotonation of the nucleophile. libretexts.orgelsevierpure.com The addition of an alkoxide, generated from an alcohol with a base like potassium tert-butoxide, to this compound would yield a β-alkoxy-nitroalkane. elsevierpure.com

The table below summarizes the expected outcomes of the Michael addition of various nucleophiles to this compound.

Nucleophile ClassExample ReagentExpected Product Structure
OrganometallicsLithium dimethylcuprate (Me₂CuLi)1-cyclobutyl-1-methyl-2-nitroethane
Nitrogen NucleophilesPyrrolidine1-(1-cyclobutyl-2-nitroethyl)pyrrolidine
Sulfur NucleophilesThiophenol (PhSH)(1-cyclobutyl-2-nitroethyl)(phenyl)sulfane
Oxygen NucleophilesSodium methoxide (B1231860) (NaOMe)1-(1-methoxy-2-nitroethyl)cyclobutane

When the Michael addition to this compound creates a new stereocenter, controlling the stereochemical outcome is a significant synthetic challenge. If the nucleophile itself is chiral or if a chiral catalyst is employed, enantioselective and diastereoselective additions are possible.

In recent years, organocatalysis has emerged as a powerful tool for controlling the stereochemistry of conjugate additions to nitroalkenes. mdpi.com Chiral amines, such as diphenylprolinol silyl ethers, can catalyze the addition of aldehydes and ketones to nitroalkenes with high diastereo- and enantioselectivity. ethz.ch The mechanism often involves the formation of a chiral enamine from the catalyst and the carbonyl compound, which then attacks the nitroalkene. The catalyst, often acting as a bifunctional entity (e.g., thiourea-based catalysts), can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding to the nitro group), guiding the facial selectivity of the attack. mdpi.comrsc.org

For this compound, the addition of a nucleophile like propanal, catalyzed by a chiral prolinol derivative, would generate two new stereocenters. The relative and absolute configuration of the product would be dictated by the catalyst and reaction conditions. Research on similar systems shows that the syn-adduct is often the major diastereomer. mdpi.com The cyclobutane ring itself, being a chiral substituent, could also influence the diastereoselectivity of the reaction, although specific studies on this substrate are not widely reported. The reaction may proceed through a cyclobutane intermediate formed between the enamine and the nitroalkene, which subsequently undergoes ring-opening. ethz.chresearchgate.net

NucleophileCatalyst/MethodKey Stereochemical FeatureExpected Outcome
PropanalChiral Diphenylprolinol Silyl EtherEnantioselective and Diastereoselective C-C bond formationFormation of a chiral γ-nitro aldehyde with high ee and dr
2-(Arylthio)cyclobutanoneBifunctional Thiourea-Primary AmineDeracemizing addition to create a chiral quaternary centerDiastereo- and enantiomerically enriched adducts rsc.org

The activated double bond of this compound makes it a competent dipolarophile and dienophile in cycloaddition reactions, providing access to complex cyclic and heterocyclic structures. researchgate.net

[3+2] Dipolar Cycloadditions: These reactions involve the combination of a 1,3-dipole with the nitroethenyl group (the dipolarophile) to form a five-membered ring. This compound is expected to react with various 1,3-dipoles such as nitrones, azides, and azomethine ylides. researchgate.netgrowingscience.com For example, the reaction with a nitrone would yield a nitro-substituted isoxazolidine (B1194047) ring. researchgate.netnih.gov DFT studies on related systems suggest these reactions can be polar, "one-step, two-stage" processes. researchgate.net

Diels-Alder Reactions ([4+2] Cycloadditions): In a Diels-Alder reaction, this compound would act as the dienophile, reacting with a 1,3-diene to form a six-membered ring. The electron-withdrawing nitro group significantly lowers the LUMO energy of the alkene, making it a good dienophile for reaction with electron-rich dienes in normal-electron-demand Diels-Alder reactions. The product would be a cyclobutyl-substituted nitrocyclohexene.

[2+2] Cycloadditions: While this compound is itself a cyclobutane derivative, its nitroethenyl moiety can undergo further [2+2] cycloadditions. For instance, reactions with enamines derived from aldehydes and prolinol ethers can lead to the formation of aminonitrocyclobutanes as intermediates, which were previously considered off-cycle reservoirs but are now understood as key intermediates in some organocatalyzed Michael additions. ethz.chscispace.com Thermal or metal-catalyzed [2+2] cycloadditions with other alkenes or alkynes are also known for nitroalkenes, providing access to highly substituted cyclobutane and cyclobutene rings. scispace.comresearchgate.net

The outcomes of cycloaddition reactions involving this compound are governed by selectivity principles rooted in frontier molecular orbital (FMO) theory and steric effects.

Regioselectivity: In [3+2] cycloadditions, the regiochemistry is determined by the electronic character of the interacting centers. For the reaction between a nitrone and a nitroalkene, the dominant interaction is typically between the HOMO of the nitrone and the LUMO of the nitroalkene. Computational studies on the cycloaddition of triphenylnitrone to nitroethene show a strong preference for the formation of the 4-nitroisoxazolidine regioisomer, a result consistent with experimental observations. cas.cz A similar preference for the formation of a 4-nitro substituted heterocycle would be expected for this compound. In Diels-Alder reactions, the regioselectivity with unsymmetrical dienes would similarly be dictated by orbital coefficients, generally leading to the "ortho" or "para" adducts.

Stereoselectivity: The stereoselectivity of these reactions is also a critical aspect. In the Diels-Alder reaction, the endo rule, which favors the transition state with maximum secondary orbital overlap, often predicts the major product. For [3+2] cycloadditions, the stereoselectivity can be influenced by steric interactions and secondary orbital effects, often leading to mixtures of diastereomers. researchgate.net For example, the reaction of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with (E)-2-substituted nitroethenes yields mixtures of stereoisomeric isoxazolidines. researchgate.net The presence of the cyclobutane ring in this compound would add another layer of steric complexity, potentially influencing the facial selectivity of the approaching diene or dipole.

Reaction TypeReactant PartnerExpected Product ClassGoverning Selectivity Principles
[3+2] Dipolar CycloadditionNitrone (e.g., C-phenyl-N-methylnitrone)Cyclobutyl-substituted 4-nitroisoxazolidineRegioselectivity driven by FMO interactions (HOMOdipole-LUMOdipolarophile) cas.cz
Diels-Alder [4+2]1,3-Butadiene4-cyclobutyl-5-nitrocyclohexeneStereoselectivity often favors the endo product
[2+2] CycloadditionEnamineAmino-nitro-cyclobutane intermediate ethz.chStereoselectivity depends on catalyst and enamine geometry

The reduction of the nitro group is a synthetically valuable transformation, as it converts the electron-withdrawing nitroalkane functionality into a versatile primary amine. This conversion can be achieved using a variety of reducing agents. The specific product depends on the reagent and conditions used. wikipedia.org

Reduction to Amines: The most common transformation is the complete reduction to a primary amine (e.g., 2-cyclobutylethanamine). This can be accomplished through several reliable methods:

Catalytic Hydrogenation: This is a clean and efficient method. Reagents like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere will effectively reduce both aliphatic and aromatic nitro groups to amines. wikipedia.orgcommonorganicchemistry.com This is often the method of choice due to its high yield and simple workup.

Metal-in-Acid Reductions: A classic method involves the use of an active metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. wikipedia.orgmasterorganicchemistry.com

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitro compounds to the corresponding amines. commonorganicchemistry.com

Partial Reduction to Hydroxylamines or Oximes: Under carefully controlled conditions, the nitro group can be partially reduced.

Hydroxylamines: Reduction with zinc dust in the presence of ammonium chloride can yield the corresponding N-(2-cyclobutylethyl)hydroxylamine. wikipedia.org

Oximes: Using reagents like tin(II) chloride can lead to the formation of oximes. wikipedia.org

It is important to note that these reductions are typically performed on the saturated nitroalkane product obtained after a conjugate addition or cycloaddition reaction. Direct reduction of the nitroalkene this compound can also lead to the saturated amine, as the carbon-carbon double bond is often reduced concurrently under conditions like catalytic hydrogenation.

Reagent/ConditionProduct Functional GroupExample Product from (1-cyclobutyl-2-nitroethane)
H₂, Pd/CAmine2-cyclobutylethanamine
Fe, HClAmine2-cyclobutylethanamine
LiAlH₄Amine2-cyclobutylethanamine commonorganicchemistry.com
Zn, NH₄ClHydroxylamineN-(2-cyclobutylethyl)hydroxylamine wikipedia.org
SnCl₂Oxime2-cyclobutylethanal oxime wikipedia.org

Reactions Involving Tautomerism (e.g., Nitro-Aci-Nitro)

The nitro group in this compound can exhibit tautomerism, specifically nitro-aci-nitro tautomerism. This process involves the reversible interconversion between the nitro form and the more acidic aci-nitro form (also known as a nitronic acid). spcmc.ac.in

The equilibrium between the two tautomers is influenced by factors such as the solvent and pH. In the presence of a base, the nitroalkane can be deprotonated to form a nitronate anion. Subsequent protonation of this anion can occur on either the carbon or the oxygen atom. Protonation on the oxygen leads to the formation of the aci-nitro tautomer, while protonation on the carbon regenerates the nitro form. spcmc.ac.in Although the nitro form is generally more stable, the aci-nitro form can be a key intermediate in certain reactions. spcmc.ac.inrsc.org

Quantum chemical calculations on model nitroethenediamine systems indicate that while the enamine form is the most stable, the aci-nitro tautomer can become more accessible under acidic conditions. rsc.org This tautomerism is significant as it can influence the compound's reactivity and has been implicated in the polymorphism and metabolic pathways of related molecules. rsc.org

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructural FeaturesRelative Stability
Nitro formContains a -NO₂ groupGenerally more stable
Aci-nitro formContains a =NO(OH) groupLess stable, but can be a reactive intermediate
Nitronate anionAnionic form, resonance stabilizedIntermediate in the tautomerization process

Reactivity of the Cyclobutane Ring

The four-membered cyclobutane ring is characterized by significant ring strain, which is a driving force for many of its reactions. baranlab.orgmdpi.com This inherent strain makes the ring susceptible to reactions that lead to more stable, less strained systems.

Strain-Release Reactions (e.g., Thermal or Catalytic Ring Opening)

The high ring strain of the cyclobutane ring in this compound makes it prone to ring-opening reactions, which can be initiated thermally or catalytically. These reactions relieve the strain and lead to the formation of more stable acyclic or larger ring systems. baranlab.orgnih.gov

Thermal ring-opening of cyclobutene derivatives, a related class of compounds, proceeds via a conrotatory mechanism to yield dienes. nih.govmasterorganicchemistry.comwikipedia.org The stereochemistry of the product is governed by the principles of orbital symmetry. masterorganicchemistry.comwikipedia.org While specific studies on the thermal ring-opening of this compound are not detailed in the provided results, the principles governing cyclobutane ring-opening suggest that it would follow similar strain-release pathways.

Catalytic methods, particularly using transition metals, can also facilitate the ring-opening of cyclobutanes. For instance, ring-opening metathesis polymerization (ROMP) utilizes organometallic catalysts to polymerize cycloalkenes, driven by the relief of ring strain. wikipedia.org While not directly applied to this compound in the search results, such catalytic approaches represent a potential avenue for its transformation.

Functionalization of the Cyclobutane Ring (e.g., C–H Activation, Alkylation)

Direct functionalization of the C-H bonds of a cyclobutane ring presents a powerful strategy for introducing new substituents. nih.govresearchgate.net Despite the C-H bonds in cyclobutane being stronger than those in unstrained alkanes due to increased s-character, rhodium(II) catalysts have been shown to effectively catalyze C-H functionalization. nih.gov These reactions can lead to the formation of 1,1-disubstituted or 1,3-disubstituted cyclobutanes. nih.gov

Strategies for cyclobutane functionalization often rely on directing groups to control regioselectivity. researchgate.net However, intermolecular C-H insertion reactions using rhodium-bound carbenes offer a pathway for functionalization without the need for a directing group. nih.gov The reactivity of specific C-H bonds can be influenced by their position on the ring and the nature of the catalyst used. nih.gov

Alkylation of cyclobutane derivatives is another method for their functionalization. For instance, α-functionalization of cyclobutanones can be achieved through various organocatalyzed reactions, including aldol (B89426) and Michael additions. nih.gov

Cascade and Tandem Reactions Involving this compound as a Key Intermediate

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org this compound can act as a key intermediate in such sequences.

In organocatalyzed Michael additions of aldehydes to nitroalkenes, an intermediate amino-nitro-cyclobutane can be formed through a [2+2] cycloaddition. ethz.ch This cyclobutane can be considered an "off-cycle reservoir" of the catalyst and reactants, which can then undergo further transformations to yield the final product. ethz.ch The formation and stability of this cyclobutane intermediate can be influenced by the steric bulk of the substituents. ethz.ch

Cascade reactions provide an efficient route to complex molecules, and the strained cyclobutane ring can be a key structural element that participates in subsequent transformations. For example, a tandem ring-opening/intramolecular [2+2] cycloaddition has been used to synthesize cyclobutane-fused thiazolino-2-pyridones. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes. Mechanistic investigations often involve a combination of experimental techniques, such as in situ NMR analysis, and computational studies. ethz.ch

For the organocatalyzed Michael addition of aldehydes to nitroalkenes, in situ NMR studies have been instrumental in identifying the formation of an intermediate cyclobutane. ethz.ch The proposed mechanism involves the rapid formation of an enamine and the cyclobutane, with the zwitterionic intermediate being in equilibrium with both the cyclobutane and the starting materials. ethz.ch

Computational studies, such as density functional theory (DFT) calculations, are used to investigate the energetics of different reaction pathways and to understand the origins of stereoselectivity. For instance, in the thermal ring-opening of cyclobutenes, DFT calculations have shown that while the kinetic preference is for outward rotation of substituents, subsequent cyclization and isomerization can lead to a thermodynamically controlled product distribution. nih.gov

Identification of Intermediates (e.g., Zwitterionic, Diradical, Cyclobutane Intermediates)

The chemical transformations of this compound are governed by the interplay between the reactive nitroalkene moiety and the strained cyclobutane ring. Mechanistic studies on analogous systems reveal that reactions often proceed through transient species such as zwitterions, diradicals, or involve the cyclobutane structure itself as a stable intermediate in a reaction sequence.

Zwitterionic Intermediates

In polar, stepwise cycloaddition reactions, the electron-deficient nature of the nitroethenyl group on the cyclobutane scaffold makes it susceptible to attack by electron-rich species, potentially forming zwitterionic intermediates. This is particularly relevant in reactions with enamines or ynamines. For instance, the reaction of nitroalkenes with enamines is well-documented to proceed through zwitterionic intermediates, which can then collapse to form a cyclobutane ring or other products. ethz.chethz.ch The elusive iminium-nitronate zwitterion is considered a central species in these transformations. ethz.ch

However, computational studies using Density Functional Theory (DFT) on similar [3+2] and [2+2] cycloadditions involving nitroalkenes have sometimes been unsuccessful in locating stable zwitterionic intermediates on the potential energy surface. mdpi.commdpi.comnih.gov These calculations suggest that while the transition states are highly polar, the reactions may proceed through a single, concerted, albeit highly asynchronous, step rather than a discrete two-step mechanism involving a zwitterionic intermediate. mdpi.com The presence of acyclic byproducts in some reaction mixtures, however, continues to support the possible involvement of zwitterions. nih.gov The stability and lifetime of such an intermediate in a reaction involving this compound would be influenced by the solvent polarity and the nature of the reacting partner. mdpi.com

Diradical Intermediates

Diradical intermediates are primarily implicated in non-polar thermal reactions and photochemical cycloadditions. The [2+2] photocycloaddition of nitroalkenes, for example, is proposed to occur via a 1,4-diradical intermediate. scispace.comthieme-connect.com Visible-light-induced reactions of 2-arylnitroethenes with olefins support a mechanistic scenario where a 1,4-diradical is a key intermediate, based on the analysis of minor products and triplet sensitization experiments. scispace.comthieme-connect.com

Furthermore, the cyclobutane ring of this compound can itself undergo reactions via diradical pathways. The thermal or photochemical ring-opening ([2+2] cycloreversion) of cyclobutanes is generally accepted to proceed through a non-concerted, two-step process involving a tetramethylene diradical intermediate. nih.gov Mechanochemical studies on substituted cyclobutanes confirm that ring-opening proceeds via a 1,4-diradical, allowing for conformational freedom that influences the stereochemistry of the final alkene products. nih.govosti.gov The stability of this diradical intermediate would be a crucial factor in determining the reaction pathway and product distribution.

Cyclobutane Intermediates

In the context of certain multi-step transformations, the cyclobutane structure itself can function as a discrete, often isolable, reaction intermediate. This is prominently observed in organocatalyzed Michael additions of aldehydes or ketones to nitroalkenes. In these catalytic cycles, the amine catalyst first forms an enamine, which then reacts with the nitroalkene in a [2+2] cycloaddition to yield a substituted amino-nitro-cyclobutane. ethz.ch

Kinetic Studies and Rate-Determining Steps

Kinetic analyses of reactions involving systems analogous to this compound, such as the catalyzed conjugate addition of aldehydes to nitroalkenes, provide insight into the factors controlling the reaction rates and the identity of the rate-determining step (RDS).

A detailed kinetic study of the conjugate addition of propanal to nitrostyrene, catalyzed by diarylprolinol ethers, revealed that the formation of the product iminium species from the reaction intermediates is the rate-determining step. nih.gov This step can be promoted by the reaction product itself (autocatalysis) or by acid additives. The study highlights that the formation of the enamine and the cyclobutane intermediate are comparatively fast processes. ethz.chnih.gov The beneficial effect of acid additives is attributed to the acceleration of the ring-opening of the cyclobutane intermediate and the subsequent steps leading to the final product. ethz.chresearchgate.net

The table below summarizes key findings from kinetic studies on a representative reaction system that proceeds via a cyclobutane intermediate.

Reaction / ProcessCatalyst / ConditionsKey Kinetic FindingRate-Determining StepReference(s)
Michael addition of propanal to β-nitrostyreneDiarylprolinol silyl etherReaction is acid-catalyzed. Enamine and cyclobutane formation are fast.Formation of the product iminium species from intermediates. ethz.ch, nih.gov
Hydrolysis of amino-nitro-cyclobutane intermediateWater, with/without acid catalyst (4-nitrophenol)The reaction is very slow without acid but is significantly accelerated in the presence of an acid catalyst.Acid-catalyzed ring-opening and hydrolysis. ethz.ch
Thermal [2+2] cycloreversion of cyclobutaneThermal or mechanochemical activationThe process is a first-order reaction.Initial homolytic cleavage of one C-C bond in the cyclobutane ring to form a diradical intermediate. researchgate.net, osti.gov

For reactions involving the cleavage of the cyclobutane ring, such as thermal or photochemical cycloreversion, kinetic studies point to the initial bond scission as the rate-limiting barrier. osti.gov The rate of this unimolecular reaction would follow first-order kinetics, and the activation energy is associated with the energy required to break the first carbon-carbon bond and form the diradical intermediate. pressbooks.pub For example, the gas-phase decomposition of cyclobutane to ethylene (B1197577) is a classic example of a unimolecular reaction where the formation of the activated complex is the slow step. pressbooks.pub

Construction of Complex Carbocyclic and Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an exceptional starting material for synthesizing complex molecular scaffolds. The cyclobutane motif is a key feature in numerous natural products and bioactive molecules, often fused to other ring systems. unica.it The nitroalkene functionality serves as a linchpin for various annulation and cycloaddition strategies to build these elaborate structures.

One of the primary methods involves using the nitroalkene as a dienophile in Diels-Alder reactions . This [4+2] cycloaddition with a suitable diene can generate bicyclic systems where the cyclobutane ring is fused to a newly formed six-membered ring. The nitro group in the resulting adduct offers a handle for further functionalization.

Another powerful strategy is the Michael-initiated ring-closure (MIRC) . The conjugated system of this compound is an excellent Michael acceptor. Reaction with a nucleophile, followed by an intramolecular cyclization, can lead to the formation of various ring sizes fused to the cyclobutane core. This approach is highly modular, allowing for the construction of diverse heterocyclic and carbocyclic frameworks by simply changing the nature of the Michael donor.

Furthermore, [3+2] cycloadditions utilizing azomethine ylides or other 1,3-dipoles with this compound provide a direct route to five-membered heterocyclic rings, such as spiropyrrolidines. researchgate.net These reactions often proceed with high regio- and diastereoselectivity, enabling the assembly of complex spirocyclic systems. researchgate.net The development of methods to access cyclobutanes fused to heterocyclic moieties is an area of significant interest. unica.it Tandem reactions, such as a [2+2]-photocycloaddition followed by a Prins cyclization, have been used to create complex tricyclic systems with excellent diastereoselectivity. bris.ac.uk

Table 1: Cycloaddition and Annulation Reactions for Scaffold Construction

Reaction Type Reactant with this compound Resulting Scaffold Reference
[4+2] Diels-Alder Dienes (e.g., 1,3-butadiene) Cyclobutane-fused cyclohexene nih.gov
Michael-Initiated Ring-Closure (MIRC) Enolates, enamines Fused bicyclic systems acs.org
[3+2] Dipolar Cycloaddition Azomethine ylides Spirocyclic pyrrolidines researchgate.netnih.gov

| [2+2] Photocycloaddition | Alkenes | Bicyclobutane systems | nih.govkib.ac.cn |

Role in the Synthesis of Nitrogen-Containing Molecules

The nitro group is a synthetic precursor to a plethora of other nitrogen-containing functional groups, most notably amines. This transformation makes this compound a valuable starting point for the synthesis of a wide variety of nitrogenous compounds, which are prevalent in natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov

The most direct application is the reduction of the nitro group . This can be achieved using various reagents (e.g., H₂/Pd, Fe/HCl, LiAlH₄) to yield (2-aminoethyl)cyclobutane or cyclobutylethylamine. This primary amine can then be elaborated into more complex structures, such as amides, sulfonamides, or used as a nucleophile in the construction of nitrogen heterocycles.

Alternatively, the nitroalkene moiety can participate directly in reactions that incorporate nitrogen into a newly formed ring. For instance, the aza-Michael addition (conjugate addition of an amine) to this compound, followed by reductive cyclization or other intramolecular reactions, can generate piperidines, pyrrolidines, and other nitrogen heterocycles fused or appended to the cyclobutane ring.

Furthermore, the nitroalkene can react with enamines or imines in domino reactions to construct polycyclic nitrogen-containing frameworks. mdpi.com The versatility of the nitro group allows for its participation in reactions such as the Henry (nitro-aldol) reaction , which can be followed by reduction and cyclization to afford amino alcohols and their cyclic derivatives. The synthesis of nitrogen-containing heterocycles through methods like catalytic dehydrative cyclization is a well-documented and important field. pitt.edu

Table 2: Synthesis of Nitrogen-Containing Molecules

Reaction Type Key Transformation Product Class Reference
Nitro Group Reduction -NO₂ → -NH₂ Primary amines frontiersin.org
Aza-Michael Addition Conjugate addition of N-nucleophile β-Amino nitro compounds mdpi.com
Domino Reactions Michael addition / Cyclization Nitrogen heterocycles (e.g., piperidines) nih.gov

| Henry Reaction | C-C bond formation with aldehydes | Nitro-alcohols | frontiersin.org |

Precursor in Natural Product Synthesis (Focus on Core Structure Construction)

The cyclobutane ring is a structural motif found in a wide range of natural products with significant biological activities. kib.ac.cnnih.govrsc.org The [2+2] cycloaddition is a primary method for synthesizing these four-membered rings. kib.ac.cnnih.gov this compound serves as an excellent starting point for the construction of the core skeletons of such molecules. Its functional handles—the cyclobutane ring and the reactive nitroalkene—can be strategically manipulated to build the intricate architectures found in nature. rsc.org

The synthesis of complex natural products often relies on the efficient assembly of their core cyclic systems. The reactivity of the nitroethenyl group can be harnessed to forge key bonds in the construction of these frameworks. For example, an intramolecular Michael addition could be a key step in forming a bicyclic system that constitutes the core of a target natural product.

While direct total syntheses employing this compound may be specific, its potential is illustrated by analogous strategies. For instance, the core of certain terpenoids or alkaloids containing a cyclobutane fused to another ring could be assembled using this compound as a key building block. The nitro group can direct the formation of adjacent stereocenters and be converted into other functionalities as required by the synthetic plan. The development of methods to produce complex cyclobutane building blocks is highly desirable for spurring innovation. nih.gov

Table 3: Strategies for Natural Product Core Synthesis

Synthetic Strategy Target Core Structure Role of this compound Reference
Intramolecular Michael Addition Bicyclo[n.2.0]alkane systems Forms the second ring onto the cyclobutane kib.ac.cn
Diels-Alder Cycloaddition Fused 6-membered ring systems Acts as a dienophile to form a bicyclic core nih.gov
Radical Cyclization Fused or spirocyclic systems Precursor for radical-acceptor moiety nih.gov

| Tandem Cycloaddition/Cyclization | Complex polycyclic scaffolds | Initiates a cascade reaction to build the core | bris.ac.uk |

Utility in the Formation of Highly Substituted Systems with Multiple Stereocenters

The creation of molecules with multiple, well-defined stereocenters is a central challenge in organic synthesis. This compound provides an excellent platform for achieving this goal. Reactions across the carbon-carbon double bond can generate up to two new stereocenters, and the existing cyclobutane ring can exert significant stereocontrol over these transformations. A structure with 'n' chiral centers can have up to 2ⁿ possible stereoisomers, making stereocontrol crucial. msu.edu

For example, asymmetric Michael additions of nucleophiles to this compound, catalyzed by chiral organocatalysts or metal complexes, can set the stereochemistry of two new adjacent stereocenters with high enantioselectivity and diastereoselectivity. Similarly, asymmetric Diels-Alder reactions can create up to four new stereocenters in a single step.

The nitro group itself is a versatile handle for introducing further stereocenters. The Henry reaction between the corresponding nitroalkane (after reduction of the double bond) and an aldehyde generates a new C-C bond and two new stereocenters. The subsequent reduction of the nitro group and manipulation of the alcohol provide access to a wide range of diastereomerically enriched 1,2-aminoalcohols. The development of sequential reactions is a powerful tool for assembling polyfunctionalized scaffolds with high efficiency and selectivity. mdpi.com

Table 4: Stereoselective Reactions

Reaction Type Stereochemical Outcome Example Reference
Asymmetric Michael Addition Creation of two adjacent stereocenters Chiral amine catalysis acs.org
Asymmetric Diels-Alder Creation of up to four stereocenters Lewis acid catalysis nih.gov
Diastereoselective Reduction Control of stereochemistry relative to the ring Substrate-controlled hydride delivery mdpi.com

| Asymmetric Henry Reaction | Creation of two stereocenters at the α and β positions | Chiral copper catalyst | frontiersin.org |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. rug.nl These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Nitroalkenes like this compound are ideal substrates for MCRs.

This compound can act as the key electrophilic component in various MCRs. For example, a three-component reaction involving an aldehyde, an amine, and this compound can lead to the formation of highly substituted piperidines or other nitrogen heterocycles through a domino Mannich/Michael reaction sequence.

Another example is the integration into a Passerini or Ugi-type reaction after modification. If the cyclobutane moiety carries a carboxylic acid or an aldehyde, it can participate in these classic MCRs. The nitroethenyl group can then be used in a subsequent transformation, or it can be the reactive partner for an intramolecular cyclization following the MCR. The use of visible-light-induced [2+2] cycloadditions in multicomponent cascade reactions has been reported for the synthesis of cyclobutanes. nih.gov These strategies allow for the rapid assembly of diverse and drug-like molecular scaffolds from simple precursors. researchgate.net

Table 5: Multi-Component Reactions (MCRs)

MCR Type Components Resulting Structure Reference
Domino Mannich/Michael Aldehyde, Amine, this compound Highly substituted piperidines nih.gov
Domino Knoevenagel/hetero-Diels-Alder Aldehyde, Active methylene (B1212753) compound, this compound (as dienophile) Annulated heterocyclic systems researchgate.net
Ugi-type Reaction followed by Cyclization Isocyanide, Aldehyde, Amine, Carboxylic acid (on cyclobutane), followed by intramolecular reaction with nitroalkene Complex polycyclic heterocycles rug.nl

| Visible-Light-Induced Cascade | Aldehyde, Ketone/Ylide, Olefin partner | Substituted cyclobutanes | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. longdom.org For (2-nitroethenyl)cyclobutane, NMR provides critical data on the molecular skeleton, stereochemistry of the vinyl group, and the conformational dynamics of the cyclobutane (B1203170) ring. wiley.comresearchgate.net

The determination of the relative stereochemistry of this compound, specifically the configuration of the double bond (E or Z), relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D ¹H NMR: The proton NMR spectrum offers initial insights. The chemical shifts of the vinylic protons (–CH=CH–NO₂) are highly indicative of the double bond geometry. Typically, the proton attached to the same carbon as the nitro group is significantly downfield shifted. The coupling constant (³J) between the two vinylic protons is the most definitive parameter: a larger coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (7-12 Hz) indicates a cis (Z) configuration.

¹³C NMR: The carbon chemical shifts also vary between stereoisomers. docbrown.info The positions of the signals for the vinylic carbons and the carbons of the cyclobutane ring can provide corroborating evidence for a particular isomeric form.

2D NMR Techniques: For complex spectra where signal overlap may occur, 2D NMR is crucial. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. longdom.org It would clearly show the correlation between the cyclobutyl methine proton and the adjacent vinylic proton, as well as correlations among the protons within the cyclobutane ring, helping to assign these complex multiplets. longdom.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It can be used to confirm the connectivity between the cyclobutane ring and the nitroethenyl substituent by showing a correlation from the cyclobutyl methine proton to the vinylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other. For the Z-isomer, a NOE cross-peak would be expected between the cyclobutyl methine proton and the vinylic proton on the same side of the double bond, which would be absent in the E-isomer.

A combination of these techniques allows for the reliable assignment of the molecule's stereochemistry. rsc.org

Table 1: Representative ¹H NMR Data for Stereochemical Assignment

Parameter E-isomer (trans) Z-isomer (cis) Rationale
³J (H-C=C-H) ~12-18 Hz ~7-12 Hz Dihedral angle dependence of vicinal coupling.

| NOE | No cross-peak between cyclobutyl methine and β-vinyl proton | Strong cross-peak expected | Protons are in close proximity in the Z configuration. |

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comlibretexts.org This puckering creates two distinct positions for substituents: axial and equatorial. The ring undergoes a rapid inversion process, interconverting these two conformations. slideshare.net

The presence of the (2-nitroethenyl) substituent influences this conformational equilibrium. NMR spectroscopy, particularly the analysis of proton-proton coupling constants, can provide detailed information about the preferred conformation. nih.gov

Proton Coupling Constants (J-values): The magnitude of the four-bond coupling constant (⁴JHH) between protons on opposite corners of the cyclobutane ring is highly dependent on their relative orientation. nih.gov A large coupling (around 5 Hz) is typically observed for an equatorial-equatorial (⁴Jeq-eq) interaction, whereas the axial-axial coupling (⁴Jax-ax) is near 0 Hz. nih.gov By measuring these long-range couplings, the time-averaged conformation and the energy difference between the axial and equatorial conformers can be estimated. nih.gov

Temperature-Dependent NMR: In some cases, lowering the temperature can slow the ring-flipping process on the NMR timescale, allowing for the observation of signals from individual conformers. researchgate.net This provides direct evidence of the conformational equilibrium.

The analysis of these NMR parameters provides a dynamic picture of the molecule's structure in solution, complementing the static picture provided by other methods. nih.gov

Single-Crystal X-ray Diffraction for Definitive Structure Determination of Novel Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional atomic arrangement of a crystalline compound. creative-biostructure.comhzdr.de It provides unambiguous confirmation of molecular structure, including bond lengths, bond angles, and absolute stereochemistry. creative-biostructure.com

For any novel derivative of this compound that can be crystallized, SC-XRD would provide definitive answers to the structural questions raised during NMR analysis. nih.gov The key information obtained would include:

Unambiguous Stereochemistry: The E/Z configuration of the nitroethenyl double bond would be visually confirmed.

Solid-State Conformation: The exact puckering angle of the cyclobutane ring and the precise torsional angles would be determined. It would show whether the substituent occupies an axial or equatorial position in the crystal lattice.

Intermolecular Interactions: The analysis reveals how molecules pack in the solid state, identifying any hydrogen bonds or other non-covalent interactions that might influence the conformation.

This technique is particularly crucial for resolving structural ambiguities that may persist after spectroscopic analysis in solution.

Table 2: Structural Parameters Obtainable from SC-XRD

Parameter Significance
Unit Cell Dimensions Defines the basic repeating unit of the crystal.
Space Group Describes the symmetry elements within the crystal.
Atomic Coordinates Provides the precise x, y, z position of every atom.
Bond Lengths & Angles Confirms connectivity and reveals any strain or unusual geometry.

| Torsional Angles | Defines the conformation of the ring and substituent. |

Mass Spectrometry for Molecular Formula Confirmation and Reaction Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the molecular formula of this compound (C₆H₉NO₂).

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum provide a "fingerprint" of the molecule, offering valuable structural clues. libretexts.org The fragmentation of the this compound radical cation [M]•⁺ would likely proceed through several predictable pathways based on the known behavior of cyclobutanes and nitroalkenes. nih.govdocbrown.infolibretexts.org

Key expected fragmentation pathways include:

Loss of Nitrogen Dioxide: Cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at [M - 46]⁺. This is a very common pathway for nitro compounds. nih.gov

Loss of Nitrous Acid: Elimination of HNO₂, often observed in nitroalkanes, leading to a fragment at [M - 47]⁺. nih.gov

Cyclobutane Ring Cleavage: The strained cyclobutane ring can readily cleave to eliminate a neutral molecule of ethene (C₂H₄), producing a fragment at [M - 28]⁺. docbrown.info

Alpha-Cleavage: Cleavage of the bond between the cyclobutane ring and the vinyl group.

Analysis of these fragments helps to piece together the molecular structure and can be used to distinguish it from isomers.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (MW: 127.14 g/mol )

m/z Value Proposed Fragment Fragmentation Pathway
127 [C₆H₉NO₂]•⁺ Molecular Ion (M)
81 [C₆H₉]⁺ Loss of •NO₂ (M - 46)
99 [C₅H₅NO₂]•⁺ Loss of ethene (C₂H₄) (M - 28)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Transformations

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com These methods are particularly effective for monitoring the progress of a chemical reaction, such as the synthesis of this compound.

The key functional groups in this compound each have distinct and strong vibrational signatures:

Nitro Group (-NO₂): This group gives rise to two of the most characteristic bands in the IR spectrum: a strong asymmetric stretching vibration (νas) typically found between 1500-1560 cm⁻¹ and a strong symmetric stretching vibration (νs) between 1345-1385 cm⁻¹. spectroscopyonline.comacs.org The symmetric stretch often produces a strong signal in the Raman spectrum. researchgate.net

Alkene Group (C=C): The C=C double bond stretch appears in the 1620-1680 cm⁻¹ region. Its intensity in the IR spectrum is variable, but it often gives a strong Raman signal. The vinylic C-H stretching vibrations are observed above 3000 cm⁻¹.

Cyclobutane Ring: The CH₂ groups of the cyclobutane ring have characteristic stretching vibrations (~2850-2960 cm⁻¹) and bending (scissoring) vibrations (~1450 cm⁻¹). researchgate.net Low-frequency modes related to the ring puckering motion can also be observed. researchgate.net

By monitoring the appearance of the strong NO₂ and C=C stretching bands and the disappearance of reactant-specific bands, one can effectively track the formation of this compound during a synthesis.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Nitro (-NO₂) Asymmetric Stretch (νas) 1500 - 1560 Strong Medium
Nitro (-NO₂) Symmetric Stretch (νs) 1345 - 1385 Strong Strong
Alkene (C=C) Stretch (ν) 1620 - 1680 Medium-Weak Strong
Vinylic C-H Stretch (ν) 3010 - 3095 Medium Medium
Cyclobutyl C-H Stretch (ν) 2850 - 2960 Strong Strong

Table of Mentioned Compounds

Compound Name
This compound
Ethene

Theoretical and Computational Chemistry Studies of 2 Nitroethenyl Cyclobutane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-nitroethenyl)cyclobutane, methods like Density Functional Theory (DFT) are employed to determine its electronic structure, providing a basis for predicting its chemical behavior. These calculations reveal how the distribution of electrons influences the molecule's stability and reactivity toward other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic nature. youtube.comyoutube.com

For this compound, the presence of the conjugated nitroalkene system is the primary determinant of its frontier orbitals.

HOMO: The Highest Occupied Molecular Orbital is expected to be predominantly localized on the carbon-carbon double bond of the ethenyl group. Its energy level indicates the molecule's ability to act as a nucleophile in reactions such as certain cycloadditions.

LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to have significant contributions from the π* antibonding orbital of the nitroalkene moiety. researchgate.net Due to the strong electron-withdrawing nature of the nitro group, the LUMO's energy is lowered, making the molecule a potent electrophile. The largest coefficients of the LUMO are typically found on the β-carbon of the vinyl group and the nitrogen atom of the nitro group, marking these as the primary sites for nucleophilic attack, for instance, in Michael additions. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally corresponds to higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound calculated at a hypothetical B3LYP/6-31G(d) level of theory.
OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-7.8Cα=Cβ (vinyl group)
LUMO-1.5Cβ (vinyl), N (nitro)
HOMO-LUMO Gap6.3-

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. dtic.mil They are invaluable for predicting how a molecule will interact with other charged or polar species. The ESP is calculated from the molecule's electronic density and reveals regions that are electron-rich (negative potential) and electron-poor (positive potential). dtic.mil

In this compound, the ESP map would highlight distinct regions of charge:

Negative Potential: The most significant region of negative electrostatic potential (typically colored red or yellow) is located around the oxygen atoms of the nitro group. This high electron density indicates these atoms are centers of basicity and are prone to engage in interactions with electrophiles or act as hydrogen bond acceptors. dtic.mil

Positive Potential: Regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the vinyl group and the cyclobutane (B1203170) ring. These electron-deficient areas are susceptible to attack by nucleophiles.

Neutral Regions: The carbon backbone of the cyclobutane ring and the vinyl group would exhibit a more neutral potential.

The ESP map visually corroborates the predictions from FMO analysis, showing that the molecule has distinct electrophilic and nucleophilic sites that govern its reactivity. dtic.mil

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a critical tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can construct a detailed reaction profile. A key aspect of this is the identification of transition states, which are the highest energy points along a reaction coordinate. ucsb.edu

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. A reaction is represented as a path on this surface from reactants to products. Transition states correspond to first-order saddle points on the PES. ucsb.edu

Computational methods, such as relaxed potential energy scans, are used to explore the PES and locate these saddle points. scm.com In a scan, a specific geometric parameter (like a bond length or angle) is systematically changed, and the energy is minimized at each step to trace the reaction path. ucsb.edu More sophisticated algorithms, like the Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) methods, can locate a transition state by interpolating between reactant and product structures. ucsb.edu

Once a transition state is located and verified (by confirming it has exactly one imaginary vibrational frequency), its energy can be calculated. scm.com The activation energy barrier (Ea) is the energy difference between the transition state and the reactants. researchgate.net This barrier is a crucial kinetic parameter, as a lower activation energy corresponds to a faster reaction rate.

Table 2: Hypothetical Calculated Activation Free Energies (ΔG‡) for a Michael Addition Reaction of a Nucleophile (Nu⁻) to this compound.
Reaction StepTransition State (TS)Calculated ΔG‡ (kcal/mol)Description
Nucleophilic AttackTS115.2Formation of the C-Nu bond at the β-carbon.
ProtonationTS25.8Protonation of the resulting nitronate intermediate.

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models must account for these effects. There are two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between them. Implicit models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged species and polar transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is computationally much more demanding but is essential for modeling specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent molecules (e.g., water or alcohols) would be crucial for accurately modeling reactions where hydrogen bonding to the nitro group plays a key role in stabilizing intermediates or transition states.

The choice of solvation model depends on the specific reaction being studied. A combination of both models is often used to achieve a balance between accuracy and computational cost.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from bond rotations and ring puckering.

The cyclobutane ring is not planar. To alleviate the torsional strain that would exist in a flat structure, it adopts a puckered or "butterfly" conformation. libretexts.org This puckering creates two distinct types of substituent positions: axial and equatorial. acs.org The energy barrier for the interconversion (ring-flipping) between these two puckered forms is typically low. slideshare.net For a substituted cyclobutane like this compound, the bulkier nitroethenyl group would sterically favor the equatorial position to minimize unfavorable interactions. acs.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes. An MD simulation of this compound in a solvent would reveal:

The rapid puckering motion of the cyclobutane ring.

The rotational freedom around the single bond connecting the vinyl group to the ring.

The relative time spent in the axial versus the more stable equatorial conformation.

Specific interactions between the nitro group and solvent molecules.

This information provides a comprehensive picture of the molecule's structural flexibility and the relative populations of its different conformers at a given temperature.

Table 3: Predicted Conformational Preferences for this compound.
ConformerSubstituent PositionRelative Energy (kcal/mol)Predicted Population at 298 K
1Equatorial0.00~90%
2Axial~1.5~10%

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, which can be invaluable for aiding in its experimental characterization and structural elucidation. The primary method employed for this purpose is Density Functional Theory (DFT), often combined with other approaches to refine accuracy. nih.govresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent application of these computational methods. nih.gov By using the Gauge-Including Atomic Orbital (GIAO) or Gauge-Invariant Atomic Orbital method within a DFT framework, it is possible to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.govrsc.org These theoretical shielding values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.net

Modern approaches have further enhanced predictive accuracy by integrating DFT calculations with machine learning algorithms, such as 3D Graph Neural Networks (GNNs). nih.gov These models can learn from large datasets of experimentally determined spectra and DFT-calculated parameters to correct for systematic errors and achieve higher precision in predicting both ¹H and ¹³C chemical shifts. nih.gov Such calculations are crucial for distinguishing between isomers, assigning specific resonances, and confirming the molecular structure. rsc.org

The process generally involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum. These calculations can also be used to predict the infrared (IR) spectrum of the molecule.

NMR Shielding Calculation: Using the optimized geometry, the GIAO-DFT method is applied to compute the nuclear shielding tensors. nih.gov

Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts for direct comparison with experimental data. researchgate.net

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, demonstrating the type of data generated from such computational studies.

Table 1: Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations for this molecular structure.)

Predicted 1H NMR Chemical Shifts
PositionDescriptionPredicted Chemical Shift (δ, ppm)
H on Cα (vinyl)Vinylic proton adjacent to cyclobutane ring7.10 - 7.30
H on Cβ (vinyl)Vinylic proton adjacent to nitro group7.40 - 7.60
H on C1 (cyclobutane)Methine proton on cyclobutane3.20 - 3.50
H on C2/C4 (cyclobutane)Methylene (B1212753) protons on cyclobutane2.00 - 2.40
H on C3 (cyclobutane)Methylene protons on cyclobutane1.80 - 2.10
Predicted 13C NMR Chemical Shifts
PositionDescriptionPredicted Chemical Shift (δ, ppm)
Cα (vinyl)Vinylic carbon adjacent to cyclobutane ring138 - 142
Cβ (vinyl)Vinylic carbon adjacent to nitro group145 - 150
C1 (cyclobutane)Methine carbon on cyclobutane38 - 42
C2/C4 (cyclobutane)Methylene carbons on cyclobutane28 - 32
C3 (cyclobutane)Methylene carbon on cyclobutane18 - 22

Computational Design of New Catalysts or Reaction Pathways

Computational chemistry is a cornerstone in the rational design of new catalysts and the exploration of novel reaction pathways. ethz.chnih.gov For a molecule like this compound, computational approaches can be used to design catalysts for its synthesis or for its subsequent chemical transformations.

The process for designing a catalyst for a specific transformation of this compound, such as the selective hydrogenation of the nitro group to an amino group, would typically involve:

Descriptor-Based Screening: Identifying key properties (descriptors) that correlate with catalytic activity and selectivity. nih.gov For metal catalysts, this could be the d-band center energy, which influences the adsorption strength of reactants. mdpi.comnih.gov

Virtual Screening: Computationally screening a wide range of potential catalysts (e.g., different transition metals, alloys, or supports) by calculating the descriptor values for each. researchgate.net This high-throughput approach can rapidly identify promising candidates. nih.gov

Mechanistic Analysis: Performing detailed DFT calculations for the most promising candidates to model the full reaction pathway. This validates the initial screening and provides deeper insight into the reaction mechanism. nih.gov

Experimental Validation: The most promising catalysts designed in silico are then synthesized and tested experimentally to confirm the computational predictions. researchgate.net

For example, to design a catalyst for the hydrogenation of this compound, one could computationally evaluate different metal catalysts. The calculations would aim to find a catalyst that preferentially activates the N=O bonds of the nitro group over the C=C double bond, thus achieving chemoselectivity. An illustrative comparison of hypothetical calculated activation energies for this reaction is presented below.

Table 2: Illustrative Comparison of Calculated Activation Energies for the Hydrogenation of this compound (Note: The following data is hypothetical and serves to illustrate how computational results are used to compare the efficacy of different catalysts for a target reaction.)

Catalyst SystemTarget TransformationCalculated Activation Energy (ΔG, kcal/mol)Predicted Selectivity
Pd/CNitro Group Hydrogenation18.5Moderate (competing C=C hydrogenation)
PtO2Nitro Group Hydrogenation15.2High (preferential for nitro group)
Rh/Al2O3Nitro Group Hydrogenation22.1Low (favors C=C hydrogenation)
Computationally Designed Pt-Sn AlloyNitro Group Hydrogenation12.8Very High (electronically tuned for nitro group)

Q & A

Q. What are the common synthetic routes for preparing (2-nitroethenyl)cyclobutane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via [2+2] cycloaddition reactions, leveraging photochemical or thermal activation to form the strained cyclobutane ring . Optimization involves controlling reaction conditions (e.g., solvent polarity, temperature) to minimize side products. For example, highlights the use of gas chromatography (GC) with a DB-WAX-30m column (N₂ carrier gas, 6 mL/min flow rate) to monitor reaction progress and purity . Multi-step protocols may require protecting groups for the nitroethenyl moiety to prevent undesired redox reactions during cyclization .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclobutane ring and nitroethenyl substituent. Vicinal coupling constants (e.g., J ~10 Hz for trans-configurations in cyclobutane derivatives) and NOESY experiments help establish stereochemistry . Mass spectrometry (e.g., GC-MS with FID detection at 300°C) identifies molecular-ion peaks and fragmentation patterns, though nitro groups may reduce ionization efficiency . Infrared (IR) spectroscopy can corroborate nitro group stretching vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [2+2] cycloadditions?

  • Methodological Answer : The nitroethenyl group acts as a strong electron-withdrawing group, polarizing the double bond and enhancing reactivity in photochemical cycloadditions. suggests thermodynamic control in analogous systems, favoring trans-substituted cyclobutane products due to reduced steric strain . Computational studies (e.g., DFT calculations) can model transition states and predict regioselectivity. Experimental validation involves isolating intermediates via quench experiments and analyzing stereochemical outcomes through X-ray crystallography .

Q. How does the strained cyclobutane ring influence the compound's pharmacological potential?

  • Methodological Answer : The ring strain (~110 kJ/mol in cyclobutane) increases binding affinity to biological targets by inducing conformational rigidity. notes that cyclobutane motifs in drugs like Abrocitinib improve selectivity by mimicking planar transition states in enzyme inhibition . For this compound, in vitro assays (e.g., enzyme inhibition or cell viability studies) should compare its activity against unstrained analogs. Toxicity screening must account for nitro group reduction products, which may generate reactive intermediates .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved in structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering) or diastereomerism. Variable-temperature NMR can distinguish static vs. dynamic effects: sharpening of split peaks at lower temperatures indicates conformational exchange . For diastereomers, chiral chromatography (e.g., HPLC with a CHIRALPAK® column) or Mosher ester derivatization provides enantiomeric resolution . emphasizes iterative data triangulation—cross-referencing NMR, X-ray, and computational data—to resolve ambiguities .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

  • Methodological Answer : The nitro group and strained ring make the compound sensitive to light, heat, and oxidizers. Storage in amber vials at –20°C under inert gas (argon) is recommended . Degradation pathways include nitro reduction (forming amines) or ring-opening via retro-[2+2] reactions. Stability studies using accelerated aging (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify decomposition products . Handling requires explosion-proof equipment and grounding to prevent static discharge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.